molecular formula C21H16N6O3 B10936111 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936111
M. Wt: 400.4 g/mol
InChI Key: RCOMCNWWDPUNFK-UHFFFAOYSA-N
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Description

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features multiple functional groups, including isoxazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions that include the formation of isoxazole and pyrazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of isoxazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H16N6O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16N6O3/c1-12-19-16(9-17(25-21(19)30-26-12)14-10-22-27(2)11-14)20(28)24-15-5-3-4-13(8-15)18-6-7-23-29-18/h3-11H,1-2H3,(H,24,28)

InChI Key

RCOMCNWWDPUNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=CC(=C4)C5=CC=NO5

Origin of Product

United States

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